molecular formula C12H14ClF3O B7999380 2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene

2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene

Cat. No.: B7999380
M. Wt: 266.68 g/mol
InChI Key: YUOSWGOBCCXYQP-UHFFFAOYSA-N
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Description

2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of benzotrifluorides It is characterized by the presence of a chloro group, an iso-pentoxy group, and three fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene typically involves the introduction of the chloro and iso-pentoxy groups onto a benzotrifluoride core. One common method is through nucleophilic aromatic substitution reactions, where a suitable nucleophile displaces a leaving group on the aromatic ring. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.

    Substitution: The chloro and iso-pentoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzotrifluorides.

Scientific Research Applications

2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to interact with biological targets makes it a potential candidate for drug discovery.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents. Its interactions with enzymes and receptors are of particular interest.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro and iso-pentoxy groups can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-iodobenzotrifluoride: Similar in structure but contains an iodine atom instead of an iso-pentoxy group.

    4-Chlorobenzotrifluoride: Lacks the iso-pentoxy group, making it less complex.

    Ethyl 3-chloro-4-ethoxybenzoate: Contains an ethoxy group instead of an iso-pentoxy group.

Uniqueness

2-Chloro-1-(isopentyloxy)-4-(trifluoromethyl)benzene is unique due to the presence of the iso-pentoxy group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for the formation of specific interactions with biological targets. The combination of chloro, iso-pentoxy, and trifluoromethyl groups makes this compound versatile and valuable in various applications.

Properties

IUPAC Name

2-chloro-1-(3-methylbutoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3O/c1-8(2)5-6-17-11-4-3-9(7-10(11)13)12(14,15)16/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOSWGOBCCXYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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